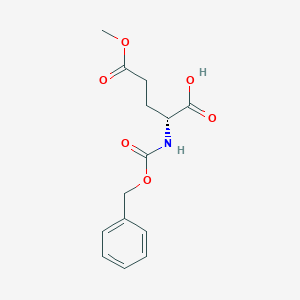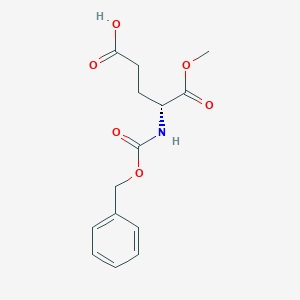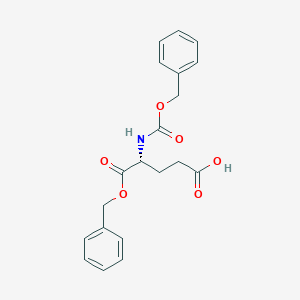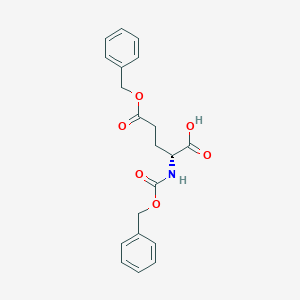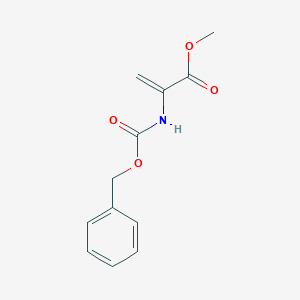
Z-Arg(tos)-OH
説明
Z-Arg(tos)-OH is a synthetic peptide derived from the amino acid arginine. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and is used in research to study the effects of mGluR5 activation on various biochemical and physiological processes. This compound has been used in a variety of studies to investigate the effects of mGluR5 activation on a range of processes, including learning and memory, drug addiction, and anxiety.
科学的研究の応用
Z-Arg(tos)-OH is used in peptide synthesis. It was observed that significant amounts of delta-lactam are generated during the synthesis of arginine-containing dipeptides using this compound. This highlights the challenges in peptide synthesis involving arginine derivatives and the need for specific synthesis strategies to minimize side reactions (Cezari & Juliano, 1996).
In another study, this compound was applied in the synthesis of tuftsin, a tetrapeptide known for its role in stimulating phagocytosis. The study demonstrated the efficacy of trifluoromethanesulphonic acid procedure in synthesizing tuftsin, highlighting the applicability of this compound in producing biologically significant peptides (Yajima et al., 1975).
Research on NG-tosylarginyl peptide derivatives using this compound observed lactam formation from the NG-tosylarginyl residue, a critical consideration in peptide synthesis. This study provides insights into the complexities of synthesizing arginyl residue-containing peptides (Juliano et al., 1987).
The synthesis of N alpha-acetylarginine methylamide also utilized this compound. The study described a simple preparation method, indicating the utility of this compound in synthesizing specific arginine derivatives (Wiese et al., 1987).
作用機序
Target of Action
Z-Arg(tos)-OH, also known as tosyl-L-arginine methyl ester, is a complex compound that interacts with various biological targets. It’s known that arginine derivatives can interact with various enzymes and proteins, playing a crucial role in numerous biochemical processes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. Arginine derivatives are known to participate in a variety of biochemical reactions, including protein synthesis and signal transduction .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its complex structure and potential interactions with various enzymes and proteins . Arginine derivatives are known to be involved in numerous biochemical pathways, including the urea cycle and nitric oxide synthesis .
Result of Action
Arginine derivatives are known to have various effects at the molecular and cellular level, including influencing protein synthesis, signal transduction, and cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other biochemical entities .
特性
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQRCFPZYISVMF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge associated with using Z-Arg(Tos)-OH in peptide synthesis?
A: A significant challenge with this compound is the potential formation of a δ-lactam byproduct during peptide coupling reactions. [] This side reaction occurs when the activated carboxyl group of this compound reacts with the nitrogen atom within the arginine side chain, forming a cyclic structure instead of the desired peptide bond. This issue can complicate peptide synthesis and necessitate additional purification steps. []
Q2: Are there specific conditions or reagents that exacerbate this side reaction?
A: Yes, research suggests that certain conditions can increase δ-lactam formation when using this compound. For instance, employing the mixed anhydride coupling procedure or using a di-Boc protecting group on the guanidine side chain of arginine can lead to a higher yield of the undesired δ-lactam. [] Additionally, the nature of the carboxyl-protected amino acid being coupled to this compound plays a role. Amino acids protected with amide, benzyl, 4-(NO2)-benzyl, or methyl alpha-carboxyl groups were found to be more susceptible to δ-lactam formation compared to those protected with tertbutyl or N2H2-Boc. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




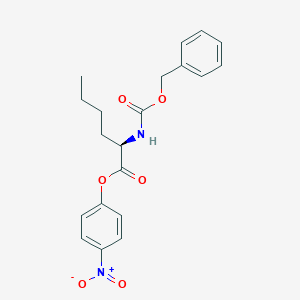
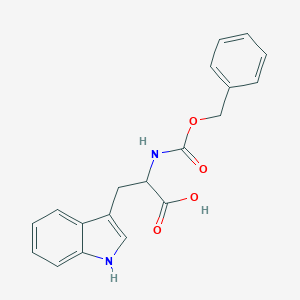
![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)



